molecular formula C26H19NO4 B12195740 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate

Cat. No.: B12195740
M. Wt: 409.4 g/mol
InChI Key: VKAFHJLXGXOGCT-ZMOGYAJESA-N
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Description

The compound 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate is a synthetic heterocyclic derivative featuring a benzo[3,4-b]furan core substituted with a 1-methylindole moiety and a 4-methylbenzoate ester group. Its structure combines a fused furan ring system with an indole-derived substituent, making it structurally distinct from simpler benzoate or indole derivatives.

Properties

Molecular Formula

C26H19NO4

Molecular Weight

409.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate

InChI

InChI=1S/C26H19NO4/c1-16-7-9-17(10-8-16)26(29)30-19-11-12-21-23(14-19)31-24(25(21)28)13-18-15-27(2)22-6-4-3-5-20(18)22/h3-15H,1-2H3/b24-13+

InChI Key

VKAFHJLXGXOGCT-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate typically involves multi-step organic reactions. One common method involves the condensation of 1-methylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several benzo[3,4-b]furan derivatives and indole-containing molecules. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features/Activity
Target Compound Benzo[3,4-b]furan-3-one 1-Methylindol-3-ylmethylene at C2; 4-methylbenzoate at C6 Not provided Hypothesized SMase D/PLD inhibition based on indole and benzoate motifs .
4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulphonate Benzo[3,4-b]furan-3-one 3-Pyridylmethylene at C2; 4-chlorobenzenesulphonate at C6 Not provided Inhibits SMase D/PLD activity and reduces hemolytic/dermonecrotic effects in venom toxin assays .
BH26358: Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate Benzo[3,4-b]furan-3-one 3-Fluorophenylmethylene at C2; 4-(methoxycarbonyl)benzyloxy at C6 404.39 g/mol Fluorine substitution may enhance metabolic stability; no explicit bioactivity reported .
BH26354: (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one Benzofuran-3-one 4-Bromobenzyloxy at C6; 2-methoxyphenylpropenylidene at C2 463.32 g/mol Bromine and methoxy groups likely influence lipophilicity and binding affinity .
4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide Indole-benzenesulfonamide hybrid 2-Methylindole-methyleneamino group; 4-bromobenzenesulfonamide Not provided Most effective inhibitor of SMase D/PLD in enzyme-binding assays .

Research Findings and Gaps

  • The 4-bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide () demonstrated superior inhibition of SMase D/PLD, suggesting that sulfonamide-linked indole derivatives may outperform benzoate esters in enzyme-binding efficiency .
  • No direct bioactivity data exists for the target compound in the provided evidence.

Notes on Evidence Limitations

  • The provided materials lack explicit data on the synthesis, pharmacokinetics, or in vivo efficacy of the target compound. Comparisons are inferred from structurally related molecules.
  • focuses on pesticidal triazine-benzoate derivatives, which differ significantly in application and mechanism from the target compound .

Biological Activity

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an indole moiety and a benzo[f]furan framework. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Information

PropertyValue
Common Name2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate
CAS Number929417-98-1
Molecular FormulaC26H19NO4
Molecular Weight409.4 g/mol

The compound's structure is characterized by the presence of an indole ring, which is known for its biological activity, particularly in modulating enzyme activity and interacting with various receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use as an anticancer agent.
  • Interaction with Enzymes : The indole moiety allows for interactions with various enzymes and receptors, potentially modulating their activity. This can affect numerous cellular pathways, including those involved in inflammation and cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural relatives have shown efficacy against various pathogens, indicating potential for similar activity .

Anticancer Activity

A study investigating the anticancer properties of related compounds found that indole derivatives often exhibit significant cytotoxicity against various cancer cell lines. The mechanism primarily involves apoptosis induction through the inhibition of critical cellular processes such as tubulin polymerization and modulation of signaling pathways related to cell survival.

Antimicrobial Properties

Research into structurally similar compounds has indicated notable antimicrobial effects. For instance, extracts from fungi containing indole and furan derivatives have demonstrated activity against bacteria and fungi, suggesting that 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate may possess similar properties .

Case Studies

  • Case Study on Cancer Cell Lines : In vitro studies have demonstrated that indole-based compounds can significantly reduce the viability of human cancer cell lines such as HeLa and MCF7. These studies often report IC50 values in the micromolar range, indicating potent activity.
  • Antimicrobial Efficacy : A case study involving extracts from Tirmania nivea showed that compounds derived from similar structures exhibited broad-spectrum antimicrobial activity against molds and bacteria. The extracts were tested using standard disk diffusion methods, revealing zones of inhibition that support the potential antimicrobial efficacy of related synthetic compounds .

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